molecular formula C9H14 B6597185 3-ethynyl-1,1,2,2-tetramethylcyclopropane CAS No. 103304-20-7

3-ethynyl-1,1,2,2-tetramethylcyclopropane

Cat. No. B6597185
CAS RN: 103304-20-7
M. Wt: 122.21 g/mol
InChI Key: CULUTDAFUYSLBN-UHFFFAOYSA-N
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Description

3-Ethynyl-1,1,2,2-tetramethylcyclopropane (3-E-TTCP) is a cyclic hydrocarbon compound that is used in a variety of scientific research applications. It is a highly versatile compound with a wide range of applications in both synthetic organic chemistry and biochemistry. In

Scientific Research Applications

3-ethynyl-1,1,2,2-tetramethylcyclopropane has a wide range of applications in scientific research. It has been used as a ligand in both organic and inorganic chemistry. It has also been used as a catalyst in the synthesis of various compounds, such as polymers and organometallic complexes. Additionally, 3-ethynyl-1,1,2,2-tetramethylcyclopropane has been used in the synthesis of various pharmaceuticals and biochemicals.

Mechanism of Action

The mechanism of action of 3-ethynyl-1,1,2,2-tetramethylcyclopropane is complex and not fully understood. However, it is believed that the compound acts as a Lewis acid, which can form a complex with a Lewis base. This complex can then react with other molecules, leading to the formation of new compounds. Additionally, 3-ethynyl-1,1,2,2-tetramethylcyclopropane can act as a proton donor, which can lead to the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ethynyl-1,1,2,2-tetramethylcyclopropane have not been extensively studied. However, it is believed to have a low toxicity and is generally considered to be safe for use in laboratory experiments. Additionally, 3-ethynyl-1,1,2,2-tetramethylcyclopropane has been shown to have antioxidant properties, which can be beneficial in certain applications.

Advantages and Limitations for Lab Experiments

The use of 3-ethynyl-1,1,2,2-tetramethylcyclopropane in laboratory experiments has several advantages. It is relatively inexpensive and readily available, making it a cost-effective option. Additionally, it is highly efficient and can be used in a variety of reactions. However, it is important to note that 3-ethynyl-1,1,2,2-tetramethylcyclopropane is a highly reactive compound, and proper safety protocols must be followed when handling it.

Future Directions

There are a number of potential future directions for the use of 3-ethynyl-1,1,2,2-tetramethylcyclopropane in scientific research. One potential application is in the development of new catalysts for organic synthesis. Additionally, 3-ethynyl-1,1,2,2-tetramethylcyclopropane could be used in the synthesis of new pharmaceuticals and biochemicals. Finally, it could be used in the development of new materials for use in a variety of applications.

Synthesis Methods

3-ethynyl-1,1,2,2-tetramethylcyclopropane is synthesized using a two-step process. The first step involves the formation of a cyclopropylmethyl carbinyl radical from a cyclopropylmethyl halide and a base. This radical is then reacted with an alkyne to form 3-ethynyl-1,1,2,2-tetramethylcyclopropane. This reaction is highly efficient and can be conducted in a single pot. The reaction is also quite versatile, allowing for the use of different alkyne substrates.

properties

IUPAC Name

3-ethynyl-1,1,2,2-tetramethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-6-7-8(2,3)9(7,4)5/h1,7H,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULUTDAFUYSLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546415
Record name 3-Ethynyl-1,1,2,2-tetramethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-1,1,2,2-tetramethylcyclopropane

CAS RN

103304-20-7
Record name 3-Ethynyl-1,1,2,2-tetramethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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